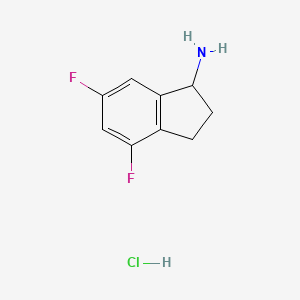
1-(3-bromopyridin-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-bromopyridin-2-yl)propan-2-one” is a chemical compound with the CAS Number: 1564906-03-1 . It has a molecular weight of 214.06 . The IUPAC name for this compound is 1-(3-bromopyridin-2-yl)propan-1-one .
Molecular Structure Analysis
The InChI code for “1-(3-bromopyridin-2-yl)propan-2-one” is 1S/C8H8BrNO/c1-2-7(11)8-6(9)4-3-5-10-8/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(3-bromopyridin-2-yl)propan-2-one” is a powder . It should be stored at a temperature of -10°C .Scientific Research Applications
Chemical Synthesis
“1-(3-bromopyridin-2-yl)propan-2-one” is a chemical compound that has shown great potential in various scientific fields. It is often used as a building block in the synthesis of more complex molecules. For example, it can be used in the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which are potential antifungal agents .
Biological Activity
The compound can be used in the development of new drugs. For instance, it can be used in the synthesis of flurbiprofen analogs. Flurbiprofen is a potent 2-arylpropionic acid with anti-inflammatory, analgesic, and antipyretic effects .
Chromatography and Mass Spectrometry
This compound can be used as a standard in chromatography and mass spectrometry, helping scientists identify and quantify other substances within a test sample .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromopyridin-2-yl)propan-2-one involves the conversion of 3-bromopyridine to the corresponding ketone through a series of reactions.", "Starting Materials": [ "3-bromopyridine", "propan-2-one", "sodium hydride", "iodine", "potassium hydroxide", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: React 3-bromopyridine with sodium hydride in diethyl ether to form the corresponding pyridine anion.", "Step 2: Add propan-2-one to the reaction mixture and stir at room temperature to form the enolate intermediate.", "Step 3: Add iodine to the reaction mixture to form the alpha-bromo ketone intermediate.", "Step 4: React the alpha-bromo ketone intermediate with potassium hydroxide in methanol to form the corresponding enol.", "Step 5: Add acetic acid to the reaction mixture to protonate the enol and form the final product, 1-(3-bromopyridin-2-yl)propan-2-one.", "Step 6: Purify the product by washing with hydrochloric acid, sodium bicarbonate, and magnesium sulfate, and then isolate the product by evaporation of the solvent." ] } | |
CAS RN |
1408959-01-2 |
Product Name |
1-(3-bromopyridin-2-yl)propan-2-one |
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



